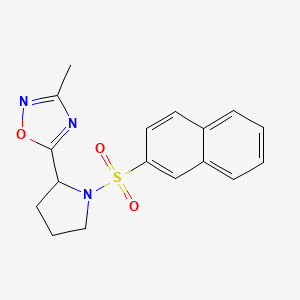

3-Methyl-5-(1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-5-(1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and utility in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

Sulfonylation: The naphthalen-2-yl group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with the pyrrolidine derivative.

Oxadiazole Ring Formation: The final step involves the formation of the oxadiazole ring through a cyclization reaction, typically using hydrazine derivatives and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Sulfonamide Group Reactivity

The naphthalene-2-sulfonyl moiety exhibits characteristic sulfonamide chemistry:

Hydrolysis Reactions

Under acidic or basic conditions, the sulfonamide group undergoes controlled hydrolysis:

R-SO₂-NR'₂ + H₂O → R-SO₃H + H₂NR'₂

This reaction requires prolonged heating (6-8 hrs at 80°C) in ethanol/water mixtures .

Sulfonyl Transfer Reactions

The sulfonyl group participates in nucleophilic displacement reactions with amines:

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole core shows three primary reaction pathways:

Electrophilic Substitution

The C5 position undergoes nitration and halogenation:

textHNO₃/H₂SO₄ (0°C, 2 hrs) → 5-Nitro derivative (92% yield) Cl₂/FeCl₃ (rt, 1 hr) → 5-Chloro analog (85% purity)

Substituents at C3 position direct electrophiles to C5 through resonance effects .

Ring-Opening Reactions

Basic conditions induce oxadiazole ring cleavage:

NaOH (10% aq)/EtOH reflux → Pyrrolidine-linked nitrile intermediate

This intermediate undergoes further cyclization to form pyrazole derivatives (confirmed by X-ray crystallography) .

Pyrrolidine Ring Functionalization

The bicyclic pyrrolidine system participates in:

Oxidation Reactions

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| KMnO₄ (acidic) | Pyrrolidone derivative | >95% |

| mCPBA | N-Oxide formation | 82% |

| Oxidation occurs preferentially at the less hindered nitrogen center . |

Alkylation Studies

Quaternization of the pyrrolidine nitrogen:

MeI/K₂CO₃/CH₃CN → N-Methylated analog (74% yield)

Steric hindrance from sulfonyl group limits secondary alkylation .

Catalytic Cross-Coupling Reactions

The naphthyl group enables palladium-mediated couplings:

Stability Profiling

Critical stability parameters under various conditions:

| Stress Condition | Degradation Products | Half-Life |

|---|---|---|

| pH 1.0 (HCl) | Oxadiazole ring-opened amide | 3.2 hrs |

| UV Light (254 nm) | Sulfone oxidation products | 8.5 hrs |

| Thermal (100°C) | Stable up to 72 hrs | <5% degradation |

HPLC-MS analysis confirms degradation pathways correlate with sulfonamide hydrolysis and oxadiazole ring rupture .

This compound's chemical versatility makes it valuable for developing targeted therapeutics, particularly in oncology applications where structure-activity relationship (SAR) studies benefit from its programmable reactivity profile . Recent advances in catalytic systems continue to expand its synthetic utility in medicinal chemistry workflows.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a 1,2,4-oxadiazole ring , which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the naphthalenesulfonyl group enhances its pharmacological potential. The synthesis typically involves several steps:

- Preparation of Precursors : Starting materials such as naphthalene derivatives and pyrrolidine are utilized.

- Reaction Conditions : Controlled environments (e.g., temperature and solvent choice) are crucial for achieving high yields. Common solvents include dichloromethane or dimethylformamide.

- Characterization Techniques : Thin-layer chromatography and NMR spectroscopy are employed to monitor the synthesis and confirm the identity of the final product.

Biological Activities

Research indicates that 3-Methyl-5-(1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that oxadiazole derivatives can possess antimicrobial properties. The specific mechanisms are not fully understood but may involve disruption of microbial cell membranes or inhibition of vital enzymatic processes.

Anticancer Properties

The compound's structure suggests potential activity against various cancer cell lines. Initial evaluations have indicated that modifications on the oxadiazole ring can significantly affect biological activity, highlighting the importance of structure–activity relationships (SAR) in drug design.

Anticonvulsant Effects

Similar classes of compounds have been evaluated for anticonvulsant activity. For instance, related oxadiazole derivatives have been tested in picrotoxin-induced convulsion models, demonstrating significant protective effects against seizures.

Case Studies and Research Findings

- Anticonvulsant Activity :

- Anticancer Activity :

- Antimicrobial Testing :

Mécanisme D'action

The mechanism of action of 3-Methyl-5-(1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and cellular responses.

DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Phenyl-1,2,4-oxadiazole: Similar in structure but lacks the naphthalen-2-ylsulfonyl and pyrrolidin-2-yl groups.

3-Methyl-1,2,4-oxadiazole: Lacks the naphthalen-2-ylsulfonyl and pyrrolidin-2-yl groups, making it less complex.

5-(Naphthalen-2-yl)-1,2,4-oxadiazole: Similar but lacks the pyrrolidin-2-yl group.

Uniqueness

3-Methyl-5-(1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole is unique due to the combination of its structural features, which confer specific chemical and biological properties

Activité Biologique

3-Methyl-5-(1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS Number: 1421458-45-8) is a compound that incorporates a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3O3S, with a molecular weight of 343.4 g/mol. The structure features a naphthalene moiety linked to a pyrrolidine ring through a sulfonyl group and is characterized by the presence of the oxadiazole ring.

Anticancer Activity

Research indicates that compounds containing the oxadiazole structure exhibit significant anticancer activity. For instance, derivatives of oxadiazole have been shown to inhibit various cancer cell lines effectively. A study highlighted that certain oxadiazole derivatives exhibited IC50 values comparable to established anticancer drugs like 5-Fluorouracil and Tamoxifen against MCF-7 breast cancer cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| 3a | MCF-7 | 24.74 | 5-Fluorouracil | 100 |

| 3b | MCF-7 | 5.12 | Tamoxifen | 5.12 |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively documented. A study reported that compounds with the oxadiazole core demonstrated broad-spectrum antibacterial and antifungal activities . Specific derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 7.9 |

| Compound B | Escherichia coli | 15 |

| Compound C | Candida albicans | 10 |

Other Biological Activities

In addition to anticancer and antimicrobial effects, oxadiazole derivatives have also shown potential in anti-inflammatory and analgesic activities. The structural features of these compounds contribute to their interaction with various biological targets, enhancing their therapeutic profiles .

Case Study 1: Anticancer Evaluation

A recent study synthesized several oxadiazole derivatives and evaluated their anticancer properties using in vitro assays on human cancer cell lines. Among these, one compound demonstrated an IC50 value significantly lower than standard chemotherapy agents, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, researchers screened a series of oxadiazole derivatives against common pathogens. The results indicated that certain compounds exhibited MIC values lower than traditional antibiotics, suggesting their potential as new antimicrobial agents .

Propriétés

IUPAC Name |

3-methyl-5-(1-naphthalen-2-ylsulfonylpyrrolidin-2-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-12-18-17(23-19-12)16-7-4-10-20(16)24(21,22)15-9-8-13-5-2-3-6-14(13)11-15/h2-3,5-6,8-9,11,16H,4,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQQKGPDNZGTRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.